4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC17183004
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile -](/images/structure/VC17183004.png)
Specification
Molecular Formula | C9H7N3O |
---|---|
Molecular Weight | 173.17 g/mol |
IUPAC Name | 4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C9H7N3O/c1-13-8-3-2-4-12-9(8)7(5-10)6-11-12/h2-4,6H,1H3 |
Standard InChI Key | SPNKEMWMRDAXDU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CN2C1=C(C=N2)C#N |
Introduction
Chemical and Physical Properties
4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is characterized by a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at the 4-position and a cyano group at the 3-position. Its molecular weight is 173.17 g/mol, and the compound typically exists as a solid under standard conditions . While experimental data on its melting point and solubility remain limited, predicted properties such as density () and pKa () suggest moderate stability in organic solvents like dimethylformamide (DMF) and ethanol . The InChIKey (JTEWRYBKHXGXHP-UHFFFAOYSA-N) and SMILES notation (COc1ccn2ncc(C#N)c12) provide unambiguous identifiers for its structure .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 173.17 g/mol |
CAS Number | 2110326-74-2 |
Predicted Density | 1.3 g/cm³ |
Predicted pKa | -2.0 |
Synthetic Routes and Optimization
The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves multi-step reactions, often starting from substituted pyridine precursors. A common approach utilizes cyclization reactions between 3-bromo-5-methoxypyridinamine derivatives and cyanating agents. For instance, one reported method involves the treatment of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate and diazabicycloundecene (DBU), yielding the target compound after recrystallization . While the brominated analog (6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile) is more extensively documented, its non-brominated counterpart likely follows analogous pathways with modifications to omit bromination steps .
Key challenges in synthesis include achieving high regioselectivity and minimizing side reactions. Optimized conditions (e.g., 50–60°C reaction temperature, 20-hour reaction time) have been reported to improve yields to ~56% for related compounds . Industrial-scale production employs similar protocols but incorporates advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to meet pharmaceutical-grade standards .
Pharmaceutical Applications
Role in Selpercatinib Synthesis
4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as a critical intermediate in the manufacture of Selpercatinib (LOXO-292), a selective RET kinase inhibitor approved for treating RET-driven cancers . The compound’s cyano and methoxy groups facilitate downstream functionalization, enabling the construction of Selpercatinib’s core structure. RET fusion-positive tumors, such as non-small cell lung cancer and medullary thyroid cancer, are primary targets of this therapy.
Broader Pharmacological Relevance
Beyond Selpercatinib, the pyrazolo[1,5-a]pyridine scaffold is explored for its potential in modulating kinases and other enzymatic targets. For example, PDK1 (3-phosphoinositide-dependent kinase-1) inhibitors derived from this scaffold exhibit antiproliferative effects in preclinical cancer models . The methoxy and cyano substituents enhance binding affinity to hydrophobic enzyme pockets, making this compound a versatile building block in drug discovery .
Supplier | Location | Purity | Price Range |
---|---|---|---|
Xiamen Yunfan Biotech Co., Ltd. | China | 98% | $0.00–$0.00/g |
Shanghai Huiyu Biological Technology | China | 98% | $0.00–$0.00/g |
These suppliers typically offer the compound in quantities ranging from 10 mg to 100 kg, catering to both research and industrial needs .
Recent Advances and Future Directions
Recent studies have focused on derivatizing 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile to enhance its pharmacokinetic properties. For instance, halogenation at the 6-position (yielding the brominated analog) improves metabolic stability and bioavailability . Computational modeling efforts are also underway to predict its interactions with novel targets, such as cyclin-dependent kinases (CDKs) and microtubule-associated proteins .
Future research priorities include:
-
Eco-Friendly Synthesis: Developing solvent-free or catalytic methods to reduce waste.
-
Expanded Therapeutic Indications: Investigating applications in neurodegenerative and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume